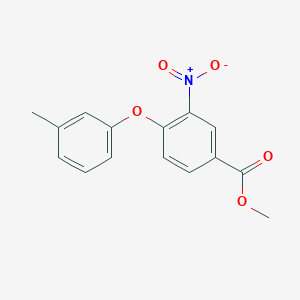

Methyl 4-(3-methylphenoxy)-3-nitrobenzoate

Description

Methyl 4-(3-methylphenoxy)-3-nitrobenzoate is a nitro-substituted benzoate ester featuring a 3-methylphenoxy group at the 4-position of the aromatic ring. Its molecular structure combines electron-withdrawing (nitro) and electron-donating (phenoxy) substituents, influencing its electronic properties, solubility, and reactivity. The compound is synthesized via nucleophilic aromatic substitution or esterification reactions, often under basic conditions (e.g., K₂CO₃ in DMF) .

Properties

IUPAC Name |

methyl 4-(3-methylphenoxy)-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-10-4-3-5-12(8-10)21-14-7-6-11(15(17)20-2)9-13(14)16(18)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZZDLDYPIPOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-methylphenoxy)-3-nitrobenzoate typically involves the esterification of 4-(3-methylphenoxy)-3-nitrobenzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(3-methylphenoxy)-3-nitrobenzoate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methylphenoxy)-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of different substituted benzoates.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Strong bases such as sodium hydroxide or potassium tert-butoxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Reduction: 4-(3-methylphenoxy)-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 4-(3-methylphenoxy)-3-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-(3-methylphenoxy)-3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(3-methylphenoxy)-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The phenoxy group may also play a role in modulating the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-(3-methylphenoxy)-3-nitrobenzoate with structurally related nitrobenzoate esters, highlighting substituent effects, synthesis yields, and physical properties:

Key Observations :

Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity, facilitating nucleophilic aromatic substitution reactions. Electron-donating groups (e.g., methoxy, phenoxy) enhance solubility in polar solvents but may reduce reactivity toward electrophiles . Halogenated substituents (e.g., bromo, fluoro) improve lipophilicity and metabolic stability, making such derivatives valuable in drug design .

Synthesis Efficiency: Cyclohexylacetyl and bromohexanoyl derivatives (3c, 3b) achieve high yields (86% and 82%, respectively) due to optimized reaction conditions in DMF with K₂CO₃ . Fluorophenoxy derivatives are commercially available but costly, reflecting challenges in large-scale synthesis .

Physical Properties :

- Solid-state derivatives (e.g., 3c, 4-chloro analog) exhibit defined melting points, aiding purification .

- Hydrogen bonding patterns, influenced by substituents, affect crystallinity and packing, as seen in related compounds with pyrazole or benzimidazole groups .

Spectroscopic Data: IR spectra of nitrobenzoates typically show strong absorptions at ~1350 cm⁻¹ (NO₂ symmetric stretch) and ~1550 cm⁻¹ (NO₂ asymmetric stretch) . ¹H NMR signals for the methyl ester group appear at δ 3.8–3.9 ppm, while aromatic protons resonate based on substituent positions (e.g., δ 7.0–8.5 ppm) .

Biological Activity

Methyl 4-(3-methylphenoxy)-3-nitrobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

Methyl 4-(3-methylphenoxy)-3-nitrobenzoate is characterized by the following structural formula:

This compound features a nitro group, which is often associated with various biological activities, including anti-cancer properties and herbicidal effects.

1. Antitumor Activity

Research indicates that compounds with similar structures to methyl 4-(3-methylphenoxy)-3-nitrobenzoate exhibit notable antitumor properties. For instance, derivatives containing nitro groups have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that related compounds could disrupt critical protein-protein interactions involved in tumor growth, such as c-Myc-Max dimerization, leading to reduced cell viability in cancer cell lines .

2. Herbicidal Properties

Methyl 4-(3-methylphenoxy)-3-nitrobenzoate may also possess herbicidal activity. Compounds with similar phenoxy groups have been shown to inhibit the growth of undesirable vegetation effectively. This is particularly relevant in agricultural settings where controlling weed populations is essential for crop yield .

Case Study 1: Antitumor Mechanism

In a study focused on the mechanism of action of nitro-containing compounds, methyl 4-(3-methylphenoxy)-3-nitrobenzoate was evaluated for its effect on c-Myc-driven transcription. The results indicated that this compound inhibited the expression of c-Myc-dependent genes, thereby inducing cell cycle arrest in cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to be approximately 34.8 μM, showcasing its potency as an antitumor agent .

Case Study 2: Herbicide Efficacy

Another investigation assessed the herbicidal efficacy of methyl 4-(3-methylphenoxy)-3-nitrobenzoate against common agricultural weeds. The study found that application of this compound significantly reduced the biomass of target weed species compared to untreated controls. The results suggested that the compound could be developed into a viable herbicide alternative .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.